molecular formula C19H18N2O5 B151399 cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid CAS No. 51591-75-4

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

Cat. No.: B151399
CAS No.: 51591-75-4
M. Wt: 354.4 g/mol
InChI Key: QSMUFXXTSUEZJA-IYBDPMFKSA-N
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Chemical Reactions Analysis

Types of Reactions

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,5S)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMUFXXTSUEZJA-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]([C@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-75-4
Record name cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51591-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Reactant of Route 2
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Reactant of Route 3
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Reactant of Route 4
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Reactant of Route 6
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Customer
Q & A

Q1: What is the significance of cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in the synthesis of (+)-biotin?

A1: this compound serves as the starting material in this specific synthetic route for (+)-biotin []. The researchers utilize this compound as a foundation to build upon, ultimately transforming it into the target molecule through a series of chemical reactions.

Q2: What key transformation does this compound undergo in this synthetic route?

A2: The research highlights a crucial step where this compound is converted into its corresponding meso-cyclic anhydride (compound 3 in the paper) []. This anhydride then undergoes an enantioselective alcoholysis reaction, which is a key step in achieving the desired stereochemistry of the final (+)-biotin molecule.

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